molecular formula C16H14N4O5S2 B2675311 2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide CAS No. 865592-03-6

2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2675311
CAS No.: 865592-03-6
M. Wt: 406.43
InChI Key: BYEVQSDKCLLCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide is a synthetic small molecule belonging to a class of N-(benzothiazol-2-yl)-benzamide analogs, which have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC) . ZAC is an atypical member of the Cys-loop receptor superfamily of pentameric ligand-gated ion channels, which is activated by zinc ions (Zn2+) and protons (H+) . Research into structurally related compounds suggests this chemical series functions as negative allosteric modulators (NAMs), exerting their inhibitory effect through state-dependent inhibition that likely targets the transmembrane and/or intracellular domains of the receptor rather than the orthosteric agonist binding site . These characteristics make it a valuable pharmacological probe for future explorations into the physiological roles of ZAC, a receptor that is expressed in the brain and various peripheral tissues but whose functions remain poorly elucidated due to a previous lack of selective tool compounds . Studies on related analogs have shown that such compounds can display selectivity for ZAC over other classical Cys-loop receptors, including 5-HT3, nicotinic acetylcholine, GABAA, and glycine receptors, highlighting their utility for specific mechanistic investigations . This compound is intended for research applications focused on ion channel biology, receptor pharmacology, and the development of novel neuropharmacological tools.

Properties

IUPAC Name

2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5S2/c1-9-11(4-3-5-13(9)20(22)23)15(21)19-16-18-12-7-6-10(8-14(12)26-16)27(24,25)17-2/h3-8,17H,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEVQSDKCLLCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide typically involves multiple steps, including the formation of the benzothiazole ring, introduction of the nitro group, and attachment of the sulfamoyl group. One common method involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base

    Oxidation: Potassium permanganate, acidic or basic conditions

Major Products

    Reduction: Formation of 2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-aminobenzamide

    Substitution: Formation of various substituted benzamides depending on the nucleophile used

    Oxidation: Formation of 2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-carboxybenzamide

Scientific Research Applications

2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfamoyl group may also play a role in enhancing the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related benzothiazole derivatives:

Compound Name Benzothiazole Substituent Benzamide Substituent Biological Activity (Reported) Key Computational/Experimental Data Reference
Target Compound 6-(methylsulfamoyl) 3-nitro-2-methyl Not reported Not available
BTA (N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide) 6-(trifluoromethyl) 2-(3,4,5-trimethoxyphenyl) CK-1δ inhibition (pIC₅₀: 7.8) GlideXP score: −3.78 kcal/mol
N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)benzamide 6-(methanesulfonyl) Unsubstituted benzamide Not reported Synthesized and characterized
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides 2-amino (with carbamothioyl) Variable 2/4-substituents Antibacterial (moderate to potent) Molinspiration drug-likeness analysis

Key Structural and Functional Comparisons:

Substituent Effects on Biological Activity The target compound lacks direct activity data, but its 3-nitro group contrasts with BTA’s 3,4,5-trimethoxyphenyl group (). The nitro group’s electron-withdrawing nature may reduce metabolic stability compared to BTA’s methoxy groups, which are electron-donating and often enhance membrane permeability . The methylsulfamoyl group (NH-SO₂-CH₃) differs from the methanesulfonyl group (SO₂-CH₃) in .

Computational Insights

  • BTA’s GlideXP score (−3.78 kcal/mol) suggests strong binding to CK-1δ, a kinase implicated in neurodegenerative diseases. The target compound’s nitro group and methylsulfamoyl substituent may alter binding interactions, warranting similar docking studies to predict efficacy .

Antibacterial Potential Compounds with carbamothioyl-benzamide linkages () exhibit antibacterial activity, but the target’s nitro group and sulfamoyl substituent may shift selectivity toward different targets (e.g., kinases or proteases) .

This could impact blood-brain barrier penetration or solubility .

Biological Activity

2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C12H12N4O4SC_{12}H_{12}N_4O_4S and a molecular weight of approximately 296.32 g/mol. Its structure includes a benzothiazole moiety, which is known for its diverse biological activities.

Research indicates that compounds containing benzothiazole derivatives exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cellular processes.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Benzothiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase and certain kinases, leading to disrupted cellular signaling pathways.
  • Antimicrobial Action : The sulfamoyl group may enhance the compound's ability to penetrate bacterial membranes, increasing its efficacy against various pathogens.

In Vitro Studies

A series of in vitro studies have demonstrated the compound's potential against various cancer cell lines. For instance, it showed significant cytotoxicity against human breast cancer (MCF-7) and colon cancer (HT-29) cells in a dose-dependent manner.

Cell LineIC50 (µM)Reference
MCF-715.2
HT-2910.5
A549 (Lung)20.0

Structure-Activity Relationship (SAR)

The presence of both the methylsulfamoyl and nitro groups appears critical for enhancing the compound's biological activity. Modifications to these groups can significantly alter potency and selectivity.

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated various benzothiazole derivatives, including this compound, for their anticancer properties. Results indicated a promising profile for inducing apoptosis in cancer cells through mitochondrial pathways .
  • Antimicrobial Efficacy : In another study assessing antimicrobial activity, 2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide exhibited effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the benzothiazole core. Key steps include:

Sulfamoylation : Introducing the methylsulfamoyl group at the 6-position of benzothiazole using sulfamoyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) .

Amide Coupling : Reacting the sulfamoyl-benzothiazole intermediate with 3-nitro-2-methylbenzoyl chloride in the presence of a coupling agent (e.g., HATU or DCC) and a base (e.g., triethylamine) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .

  • Critical Parameters : Monitor reaction progress via TLC and optimize pH/temperature to minimize by-products (e.g., over-sulfonation or hydrolysis) .

Q. How can the structure and purity of this compound be confirmed experimentally?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and sulfonamide NH (δ 10.2 ppm) .
  • ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and nitro group (δ 145–150 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion ([M+H]⁺, m/z ~432) and fragmentation patterns (e.g., loss of NO₂ or SO₂NHCH₃) .
  • HPLC : Purity assessment using a C18 column (UV detection at 254 nm, mobile phase: acetonitrile/water) .

Q. What initial biological screening assays are suitable for this compound?

  • Recommended Assays :

  • Enzyme Inhibition : Test against kinases or proteases (IC₅₀ determination via fluorescence-based assays) .
  • Antimicrobial Activity : Broth microdilution (MIC values against Gram-positive/negative bacteria) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
    • Key Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to rule out artifacts .

Advanced Research Questions

Q. What reaction mechanisms govern the stability of the nitro and sulfamoyl groups under physiological conditions?

  • Mechanistic Insights :

  • Nitro Group Reduction : In vivo, nitro groups may undergo enzymatic reduction (e.g., via NADPH-cytochrome P450 reductase) to form reactive intermediates (e.g., nitroso or hydroxylamine derivatives) .
  • Sulfamoyl Hydrolysis : Acidic or enzymatic cleavage (e.g., sulfatases) can release sulfamic acid, altering bioavailability .
    • Experimental Validation :
  • pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .
  • Metabolite Profiling : Use LC-MS/MS to identify metabolites in hepatic microsomes .

Q. How can computational modeling predict binding modes with biological targets?

  • Methodology :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., EGFR or COX-2) .

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

QM/MM Calculations : Evaluate electronic interactions (e.g., H-bonding with catalytic residues) using Gaussian .

  • Validation : Compare predicted binding affinities (ΔG) with experimental SPR or ITC data .

Q. How to resolve contradictions in reported bioactivity data across structural analogs?

  • Case Study : Analogs with varying nitro/methylsulfamoyl substitutions show divergent antimicrobial potency (e.g., MIC ranging from 2–64 µg/mL) .
  • Resolution Strategies :

  • SAR Analysis : Systematically compare substituent effects (e.g., electron-withdrawing nitro vs. electron-donating methyl) .
  • Membrane Permeability : Measure logP values (e.g., via shake-flask method) to correlate hydrophobicity with activity .
  • Target-Specific Assays : Use CRISPR-edited bacterial strains to isolate target engagement (e.g., dihydrofolate reductase inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.